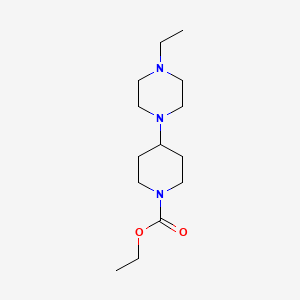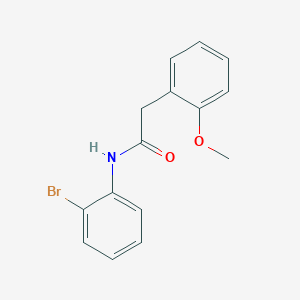
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide, also known as Bromo-Vanillin, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of vanillin and has been shown to possess a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes. In
作用机制
The mechanism of action of N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide is complex and not fully understood. However, it is believed to act primarily through its antioxidant properties, which help to reduce oxidative stress and inflammation in cells. Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which play a critical role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate various signaling pathways. Additionally, this compound has been shown to possess anti-cancer properties, as well as the ability to improve glucose metabolism and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
One of the primary advantages of using N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is its potent antioxidant activity, which makes it a useful tool for investigating the mechanisms underlying oxidative stress in cells. Additionally, this compound has been shown to possess a range of other beneficial effects, including anti-inflammatory activity and the ability to modulate various signaling pathways. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is in the study of its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies to investigate the safety and toxicity of this compound, particularly in the context of long-term exposure.
合成方法
The synthesis of N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide can be achieved through the reaction of vanillin with N-bromosuccinimide in the presence of acetic acid. This reaction results in the formation of the brominated derivative of vanillin, which can then be converted to the final product through a process of amidation using acetic anhydride and ammonium acetate. The yield of this synthesis method is typically high, with a purity of over 98%.
科学研究应用
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide has been used extensively in scientific research for its potential applications in various fields. One of the primary applications of this compound is in the study of oxidative stress and antioxidant activity. It has been shown to possess potent antioxidant properties, which make it a useful tool for investigating the mechanisms underlying oxidative stress in cells. Additionally, this compound has been used in the study of inflammation and its associated pathways, as well as in the investigation of various diseases such as cancer, diabetes, and cardiovascular disease.
属性
IUPAC Name |
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-9-5-2-6-11(14)10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVFOBCQORQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

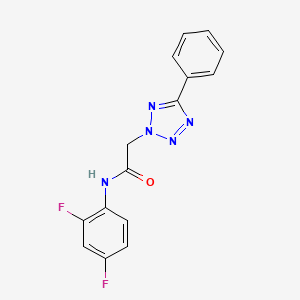
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
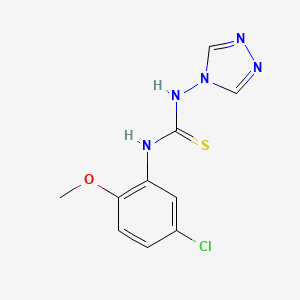

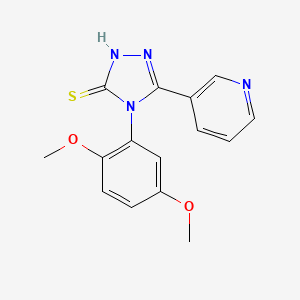

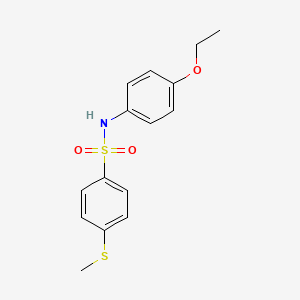
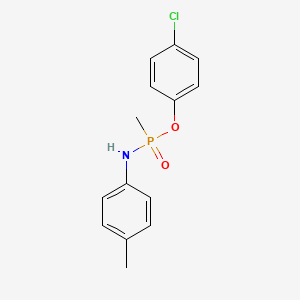
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
